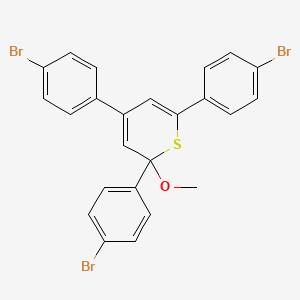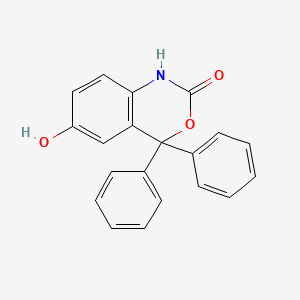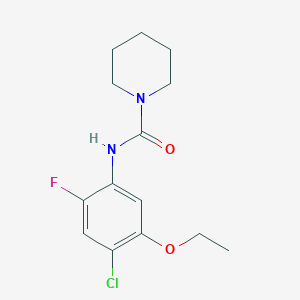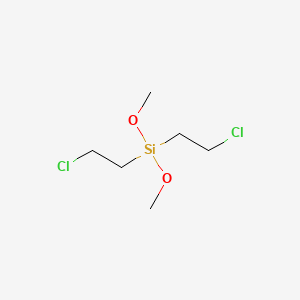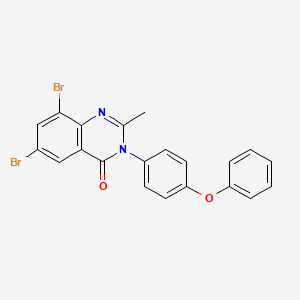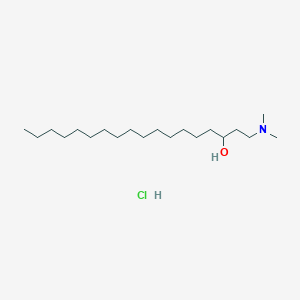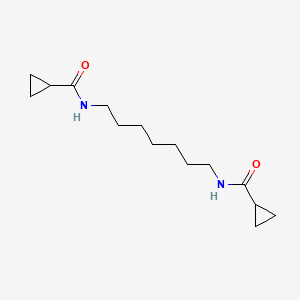
Cyclopropanecarboxamide, N,N'-1,7-heptanediylbis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- is a chemical compound characterized by the presence of cyclopropane and carboxamide groups linked by a heptane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- typically involves the reaction of cyclopropanecarboxylic acid with heptanediamine under controlled conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Types of Reactions:
Oxidation: Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products:
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Amines, alcohols
Substitution: Substituted amides or thiol derivatives
Aplicaciones Científicas De Investigación
Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological probe.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Cyclopropanecarboxamide: A simpler analog with similar structural features but lacking the heptane linker.
N,N’-1,7-heptanediylbis-urea: Another compound with a heptane linker but different functional groups.
Uniqueness: Cyclopropanecarboxamide, N,N’-1,7-heptanediylbis- is unique due to its combination of cyclopropane and carboxamide groups linked by a heptane chain. This structural arrangement imparts specific chemical and physical properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
88216-23-3 |
|---|---|
Fórmula molecular |
C15H26N2O2 |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
N-[7-(cyclopropanecarbonylamino)heptyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H26N2O2/c18-14(12-6-7-12)16-10-4-2-1-3-5-11-17-15(19)13-8-9-13/h12-13H,1-11H2,(H,16,18)(H,17,19) |
Clave InChI |
CDSNGWGDVMLFHE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NCCCCCCCNC(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


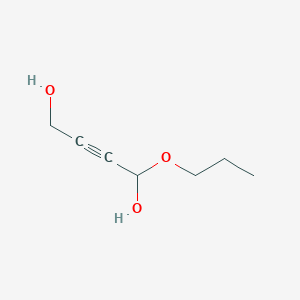

![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)
![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)
